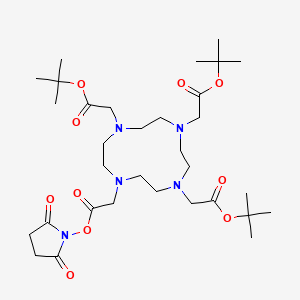

Tri-tert-Butyl-2,2',2''-(10-(2-((2,5-Dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1,4,7-triyl)triacetat

Übersicht

Beschreibung

Tri-tert-butyl 2,2',2''-(10-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate is a useful research compound. Its molecular formula is C32H55N5O10 and its molecular weight is 669.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality Tri-tert-butyl 2,2',2''-(10-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tri-tert-butyl 2,2',2''-(10-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C32H55N5O10

- Molecular Weight : 669.8 g/mol

- Key Functional Groups : Tetraazacyclododecane backbone, triacetate groups, and tert-butyl groups.

The compound's structure allows for multiple functional interactions in biological systems, which is crucial for its applications in drug delivery and imaging.

Scientific Research Applications

- Drug Delivery Systems

-

Radiopharmaceuticals

- Tri-tert-butyl 2,2',2''-(10-(...) is being researched for use in radiopharmaceuticals due to its stability and ability to bind radioisotopes. This property is particularly valuable in cancer therapy where targeted radiation can minimize damage to surrounding healthy tissues while maximizing the therapeutic effect on tumors.

-

Bioconjugation Techniques

- The compound can be used in bioconjugation processes where it serves as a linker between biomolecules (e.g., proteins or nucleic acids) and therapeutic agents. This application is vital for developing more effective biopharmaceuticals that require precise targeting mechanisms.

-

Imaging Techniques

- Its stability and compatibility with various imaging modalities (such as MRI or PET scans) make it suitable for use as a contrast agent in medical imaging. The ability to chelate metals allows for enhanced imaging capabilities by improving signal contrast.

Case Study 1: Targeted Delivery of Chemotherapeutics

A study demonstrated the efficacy of using Tri-tert-butyl 2,2',2''-(...) as a carrier for chemotherapeutic agents. The compound was conjugated with doxorubicin and tested in vitro against cancer cell lines. Results indicated a significant increase in cellular uptake and cytotoxicity compared to free doxorubicin, suggesting enhanced targeting capabilities due to the compound's structure.

Case Study 2: Development of Radiolabeled Agents

Another research project focused on synthesizing radiolabeled versions of Tri-tert-butyl 2,2',2''-(...) for use in PET imaging. The study highlighted the compound's ability to maintain stability under physiological conditions while effectively binding to radionuclides such as Gallium-68. This property was critical for achieving clear imaging results in preclinical models.

Wirkmechanismus

Target of Action

The primary target of DOTA-tris(tBu)ester NHS ester is amine-containing biomolecules , such as peptides and antibodies . The compound is a derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), a macrocyclic chelator .

Mode of Action

DOTA-tris(tBu)ester NHS ester contains an amine-reactive NHS (N-hydroxysuccinimide) group . This allows it to form covalent bonds with amine groups on target biomolecules, effectively labeling them . The compound also contains a macrocyclic chelator, DOTA, which can form stable and inert complexes under physiological conditions .

Biochemical Pathways

The biochemical pathways affected by DOTA-tris(tBu)ester NHS ester are primarily those involving the labeled peptides and antibodies. The exact pathways would depend on the specific biomolecules being targeted. The DOTA chelator can also bind to metal ions, which may influence various biochemical processes .

Pharmacokinetics

It’s known that the compound has good solubility in dmf and dcm . The t-butyl ester groups from the DOTA are removed during the course of the TFA-mediated cleavage reaction .

Result of Action

The primary result of the action of DOTA-tris(tBu)ester NHS ester is the labeling of target biomolecules. This can facilitate the detection of these molecules in various diagnostic and therapeutic applications, such as MRI contrast agents, PET and SPECT imaging agents, and radiotherapeutic agents .

Action Environment

The action of DOTA-tris(tBu)ester NHS ester can be influenced by various environmental factors. For instance, the stability of the compound and its complexes can be affected by pH and temperature. The presence of other substances, such as metal ions, can also influence the compound’s action .

Biologische Aktivität

Tri-tert-butyl 2,2',2''-(10-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate (CAS No. 819869-77-7) is a complex organic compound characterized by its unique molecular structure and potential biological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 669.81 g/mol. It is stored under inert conditions at low temperatures to maintain stability .

| Property | Value |

|---|---|

| Molecular Formula | C32H55N5O10 |

| Molecular Weight | 669.81 g/mol |

| CAS Number | 819869-77-7 |

| Storage Conditions | Inert atmosphere; < -20°C |

The biological activity of Tri-tert-butyl 2,2',2''-(10-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate is primarily attributed to its interaction with various biological targets. The tetraazacyclododecane moiety is known for its ability to form stable complexes with metal ions and ligands, which can influence enzymatic activities and cellular signaling pathways.

Potential Mechanisms Include:

- Metal Ion Chelation: The structure may facilitate the chelation of metal ions essential for various biological processes.

- Enzyme Inhibition: Similar compounds have shown potential in inhibiting specific enzymes involved in disease processes.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities including:

- Antitumor Activity: Some derivatives have been studied for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells.

- Antimicrobial Properties: Certain structural components are linked to antimicrobial effects against various pathogens.

Case Studies

-

Antitumor Effects:

A study explored the antitumor effects of related tetraazacyclododecane derivatives. Results indicated significant inhibition of tumor cell proliferation in vitro and in vivo models . -

Enzyme Inhibition:

Research on enzyme inhibition demonstrated that similar compounds could effectively inhibit fibroblast activation protein (FAP), which is overexpressed in several cancer types . This suggests potential applications in targeted cancer therapies. -

Antimicrobial Activity:

A comparative analysis showed that derivatives of this compound exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Eigenschaften

IUPAC Name |

tert-butyl 2-[7-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-4,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H55N5O10/c1-30(2,3)44-26(40)20-33-12-14-34(21-27(41)45-31(4,5)6)16-18-36(23-29(43)47-37-24(38)10-11-25(37)39)19-17-35(15-13-33)22-28(42)46-32(7,8)9/h10-23H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIICJKXKEDCZEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)ON2C(=O)CCC2=O)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H55N5O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

669.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.